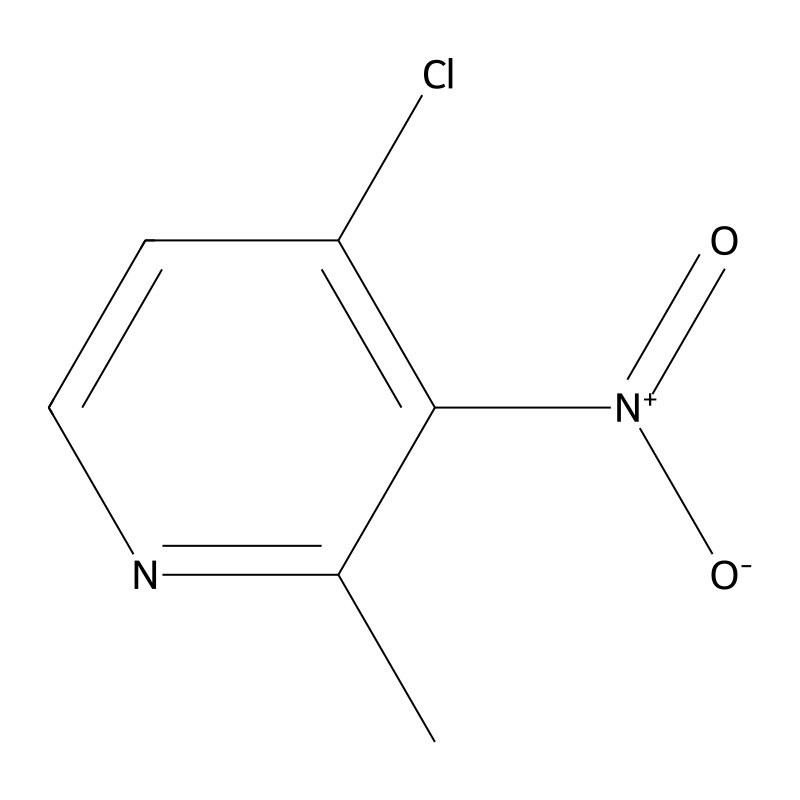

4-Chloro-2-methyl-3-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

Application Summary

4-Chloro-2-methyl-3-nitropyridine is used as a starting material in the synthesis of Methyl 3-Fluoropyridine-4-carboxylate.

Method of Application

Results or Outcomes

Synthesis of 2-amino-5-nitropyridine 4-chlorobenzoic acid (11)

Application Summary

Method of Application

Results or Outcomes

The grown crystal possesses good thermal stability of about 187 °C.

Synthesis of Ethyl 6-azaindole-2-carboxylate and 3-substituted azaindoles

4-Chloro-2-methyl-3-nitropyridine is a heterocyclic organic compound characterized by its chlorinated and nitro-substituted pyridine structure. It has the molecular formula and a molecular weight of approximately 172.57 g/mol. The compound features a chlorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position of the pyridine ring. This specific arrangement allows for unique chemical properties and potential biological activities.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of various derivatives.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.

- Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 4-Chloro-2-methyl-3-nitropyridine typically involves:

- Starting Material Preparation: The synthesis begins with 4-chloro-2-methylpyridine.

- Nitration Reaction: This precursor is subjected to nitration using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the pyridine ring.

- Purification: The resulting product is then purified through crystallization or chromatography to obtain pure 4-Chloro-2-methyl-3-nitropyridine.

This method is efficient and allows for the production of high yields of the desired compound.

4-Chloro-2-methyl-3-nitropyridine finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its biological activity.

- Agricultural Chemicals: The compound may be used in developing agrochemicals, including pesticides and herbicides.

- Research: It is utilized in academic and industrial research settings for studying reaction mechanisms and biological interactions.

Studies on the interactions of 4-Chloro-2-methyl-3-nitropyridine with biological systems are crucial for understanding its potential therapeutic uses. Interaction studies typically focus on:

- Enzyme Inhibition: Investigating how this compound affects enzyme activity can provide insights into its mechanism as a drug candidate.

- Binding Affinity: Assessing its binding affinity to specific receptors or proteins helps elucidate its pharmacological profile.

These studies are essential for determining the compound's viability as a therapeutic agent .

Several compounds share structural similarities with 4-Chloro-2-methyl-3-nitropyridine, including:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-5-methyl-3-nitropyridine | Methyl group at the 5-position | Different reactivity due to positional isomerism |

| 2-Chloro-3-methyl-5-nitropyridine | Nitro group at the 5-position | Varies in chemical properties and applications |

| 2-Amino-4-methyl-3-nitropyridine | Amino group instead of chlorine | Significant alteration in chemical reactivity |

These compounds illustrate how variations in substituent positions can lead to differences in reactivity and biological activity, highlighting the uniqueness of 4-Chloro-2-methyl-3-nitropyridine within this class of chemicals .

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 4-chloro-2-methyl-3-nitropyridine has been reported in multiple studies. Experimental Fourier Transform Infrared and Fourier Transform Raman spectroscopic analysis has been performed on the closely related compound 2-chloro-4-methyl-3-nitropyridine [4] [5]. These studies employed detailed quantum chemical calculations using B3LYP and B3PW91 methods with advanced basis sets including 6-311++G** and cc-pVTZ [5].

Nuclear magnetic resonance spectroscopy confirms the structural identity of the compound, with nuclear magnetic resonance data available for related chloromethylnitropyridine isomers [6] [7]. The spectroscopic analysis includes comprehensive vibrational assignments and conformational analysis through computational methods [5]. Natural bond orbital analysis has been performed to understand atomic charges, electronic exchange interactions, and charge delocalization patterns [5].

Mass spectrometry provides molecular ion confirmation at m/z 172.57, consistent with the molecular formula C₆H₅ClN₂O₂ [2]. Infrared spectroscopy reveals characteristic absorption bands for the nitro group, chloro substituent, and pyridine ring system [4] [5].

Thermal Stability and Phase Behavior

The thermal properties of 4-chloro-2-methyl-3-nitropyridine demonstrate good thermal stability under normal conditions. The compound exhibits a melting point range of 45-48°C [8] [9] [10], making it a solid at room temperature with a relatively low melting point. The boiling point is reported as 247.1 ± 35.0°C at 760 mmHg [8], indicating reasonable thermal stability up to moderate temperatures.

The flash point of 113°C [8] [9] [10] indicates the temperature at which the compound can form ignitable vapor-air mixtures, which is important for handling and storage considerations. The compound maintains structural integrity within normal storage temperature ranges but requires controlled conditions to prevent degradation [3] [11].

| Thermal Property | Value | Reference Conditions |

|---|---|---|

| Melting Point | 45-48°C | Atmospheric pressure [8] [9] [10] |

| Boiling Point | 247.1 ± 35.0°C | 760 mmHg [8] |

| Flash Point | 113°C | Closed cup method [8] [9] [10] |

Phase behavior studies indicate the compound crystallizes in solid form at ambient conditions, with crystalline structure confirmed through X-ray analysis of related compounds [12]. The thermal analysis shows the compound maintains stability through normal handling temperatures but requires controlled storage conditions to prevent thermal decomposition [3] [11].

Solubility Profile and Partition Coefficients

The solubility profile of 4-chloro-2-methyl-3-nitropyridine shows moderate water solubility with specific values reported through computational analysis. Water solubility has been calculated as 0.817 mg/ml (0.00473 mol/L) using one computational method, while an alternative calculation yields 0.477 mg/ml (0.00276 mol/L) [13]. The compound is classified as soluble based on these calculations, with a Log S (solubility) value of -2.56 [13].

The partition coefficient data indicates the compound's distribution behavior between aqueous and organic phases. While specific LogP values for the exact compound are limited, related nitropyridine derivatives show LogP values in the range of 0.45 to 2.14 [14] [15] [16], suggesting moderate lipophilicity.

Solubility in organic solvents is generally good, with the compound showing solubility in common polar organic solvents. Related compounds demonstrate solubility in dimethyl formamide, dimethyl sulfoxide, hot ethanol, ethyl acetate, and hot methanol [14] [17]. The compound also shows solubility in chloroform, dimethyl sulfoxide, and methanol, though reported as slight in some cases [18].

| Solvent System | Solubility | Classification |

|---|---|---|

| Water | 0.817 mg/ml (0.00473 mol/L) | Soluble [13] |

| Water (alternative) | 0.477 mg/ml (0.00276 mol/L) | Soluble [13] |

| Organic solvents | Variable | Generally soluble [18] [14] |

Crystallographic Data and Solid-State Analysis

Crystallographic analysis of 4-chloro-2-methyl-3-nitropyridine and related compounds provides insight into solid-state structure. Related compound 2-chloro-5-methyl-3-nitropyridine has been characterized through X-ray diffraction analysis, revealing important structural parameters [12]. The compound crystallizes in the orthorhombic space group Pna21 with specific unit cell dimensions [12].

The crystallographic data for the related compound shows:

- Crystal system: Orthorhombic

- Space group: Pna21

- Unit cell parameters: a = 21.435(6) Å, b = 8.151(2) Å, c = 8.494(2) Å

- Volume: 1484.0(7) ų

- Z = 8 (molecules per unit cell)

- Density: 1.545 Mg m⁻³ [12]

X-ray crystallographic studies reveal intermolecular hydrogen bonding patterns that stabilize the crystal structure [12]. The molecular geometry shows standard bond lengths and angles consistent with substituted pyridine systems [12]. Crystals suitable for X-ray diffraction analysis can be obtained through slow evaporation of solutions in hexane/methylene chloride mixtures [12].

The solid-state analysis indicates the compound exists in crystalline form at room temperature, with crystal formation facilitated by intermolecular interactions [9] [10]. The compound appears as crystals with melting point characteristics consistent with pure crystalline material [6] [9] [10].

Density measurements for the compound and related derivatives fall in the range of 1.4 ± 0.1 g/cm³ to 1.545 g/cm³ [19] [18] [12], indicating relatively dense packing in the solid state. The refractive index for related compounds ranges from 1.576 to 1.587 [19] [16], providing optical properties data for solid-state characterization.

| Crystallographic Parameter | Value | Related Compound Reference |

|---|---|---|

| Crystal System | Orthorhombic | 2-chloro-5-methyl-3-nitropyridine [12] |

| Space Group | Pna21 | Related structure [12] |

| Density | 1.4-1.545 g/cm³ | Predicted/measured [19] [18] [12] |

| Refractive Index | 1.576-1.587 | Related compounds [19] [16] |

Electrophilic Aromatic Substitution Mechanisms

The nitration of pyridine derivatives, including the formation of 4-Chloro-2-methyl-3-nitropyridine, proceeds through electrophilic aromatic substitution mechanisms that differ significantly from those observed in benzene chemistry. The electron-deficient nature of the pyridine ring, resulting from the electronegativity of the nitrogen atom, renders these heterocyclic compounds substantially less reactive toward electrophilic attack [1] [2] [3].

The fundamental mechanism involves the generation of the nitronium ion (NO₂⁺) as the active electrophile, typically formed from the reaction of nitric acid with sulfuric acid according to the equilibrium:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + 2HSO₄⁻ + H₃O⁺

The subsequent electrophilic aromatic substitution occurs via a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate [1] [4]. Unlike benzene, where electrophilic substitution proceeds readily under mild conditions, pyridine derivatives require more forcing conditions due to the reduced electron density in the aromatic system [2] [3].

The mechanistic pathway involves initial attack of the nitronium ion at the most electron-rich position of the pyridine ring, followed by proton elimination to restore aromaticity. However, the presence of the nitrogen atom creates additional complexity, as electrophilic reagents can also attack the nitrogen lone pair, forming pyridinium salts that are even more deactivated toward electrophilic substitution [5].

For 4-Chloro-2-methyl-3-nitropyridine synthesis, the most efficient approach involves nitration of 4-chloro-2-methylpyridine using mixed acid systems. The reaction typically requires temperatures of 0-5°C to control selectivity and prevent over-nitration, with reaction times extending from 2-4 hours to ensure complete conversion . Under these conditions, yields of 75-85% can be achieved with careful temperature control .

Alternative nitrating systems have been developed to address the challenges associated with traditional mixed acid nitration. The use of dinitrogen pentoxide (N₂O₅) in organic solvents has shown promise, achieving yields up to 77% through a [8] sigmatropic nitro group migration mechanism [9] . This approach offers advantages in terms of selectivity and reduced formation of by-products.

Regioselectivity in Nitropyridine Synthesis

Regioselectivity in nitropyridine synthesis is governed by the electronic and steric effects of substituents already present on the pyridine ring. The electron-withdrawing nature of the nitrogen atom directs electrophilic substitution to the meta positions (positions 3 and 5) relative to nitrogen, as these positions can better stabilize the positive charge developed in the intermediate [2] [11].

In unsubstituted pyridine, nitration occurs preferentially at the 3-position, yielding 3-nitropyridine with selectivity of 85-90% [12]. However, the presence of additional substituents significantly influences the regioselectivity pattern. For 2-methylpyridine, nitration yields both 3-nitro and 5-nitro isomers, with selectivity of 75-80% favoring the position meta to nitrogen and ortho to the methyl group [12].

The synthesis of 4-Chloro-2-methyl-3-nitropyridine benefits from the directing effects of both the chlorine and methyl substituents. The chlorine atom at the 4-position, being electron-withdrawing, deactivates the ring toward electrophilic attack but does not significantly alter the regioselectivity pattern established by the nitrogen atom [13]. The methyl group at the 2-position provides weak activation and can influence the orientation through steric effects [12].

Computational studies using molecular electron density theory have provided insights into the regioselectivity patterns observed in pyridine nitration [1] [4]. These studies reveal that electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion proceed via formation of tetrahedral cation intermediates, with the most favorable attack occurring at positions that can best accommodate the positive charge through resonance stabilization [1].

For industrial applications, regioselectivity optimization involves careful control of reaction conditions, including temperature, concentration, and the nature of the nitrating system. Lower temperatures generally favor higher selectivity, while the choice of acid system can influence both the rate and selectivity of the nitration process [12] [14].

Chlorination Strategies for Methylpyridine Precursors

The chlorination of methylpyridine precursors represents a critical step in the synthesis of 4-Chloro-2-methyl-3-nitropyridine, particularly when starting from 2-methylpyridine or related compounds. Several chlorination strategies have been developed, each offering distinct advantages in terms of selectivity, yield, and reaction conditions.

Phosphorus Oxychloride (POCl₃) Chlorination represents one of the most widely employed methods for introducing chlorine atoms into pyridine derivatives . This reagent is particularly effective for converting hydroxypyridines to chloropyridines through nucleophilic substitution at phosphorus, followed by displacement of the phosphate group [16] [17]. The reaction typically proceeds under reflux conditions (70-75°C) for 8 hours, achieving yields of 70-80% .

The mechanism involves initial formation of a chlorophosphate ester through reaction of the hydroxyl group with POCl₃, creating an excellent leaving group. Subsequent nucleophilic attack by chloride ion displaces the phosphate moiety, installing the desired chlorine substituent [17]. This approach is particularly valuable for regioselective chlorination, as the hydroxyl group dictates the site of substitution.

Thionyl Chloride (SOCl₂) Systems offer an alternative approach for chlorination, particularly effective for compounds containing active methyl groups [18] [19]. The reaction of thionyl chloride with methyl-substituted pyridine derivatives can lead to both ring chlorination and methyl group chlorination, depending on the reaction conditions and substrate structure [18].

Studies have shown that 4-methylpyridine undergoes chlorination when treated with thionyl chloride, while 2-methylpyridine remains unaffected under the same conditions [18]. This selectivity pattern has been attributed to the electronic environment of the methyl group and its position relative to the nitrogen atom [18].

Direct Chlorination with Chlorine Gas provides another route for introducing chlorine substituents, particularly useful for large-scale industrial applications [20] [21]. This approach involves passing chlorine gas through heated pyridine derivatives, often in the presence of iron or aluminum catalysts [20]. The reaction can be controlled to achieve mono-, di-, or polychlorination depending on the stoichiometry and reaction conditions [21].

The advantage of direct chlorination lies in its simplicity and scalability, making it attractive for industrial processes. However, selectivity can be challenging to control, often leading to mixtures of chlorinated products that require separation [20] [21].

Selective Gas Phase Chlorination has been developed for specific applications requiring high selectivity [20]. This approach involves carefully controlled gas-phase reactions at elevated temperatures, allowing for precise control over the degree and pattern of chlorination [20].

For the synthesis of 4-Chloro-2-methyl-3-nitropyridine, the choice of chlorination strategy depends on the starting material and desired synthetic route. When starting from 4-hydroxy-2-methylpyridine, POCl₃ chlorination provides an efficient and regioselective approach . Alternatively, when beginning with 2-methylpyridine, sequential nitration followed by selective chlorination can be employed .

Purification Techniques and Yield Optimization

The purification of 4-Chloro-2-methyl-3-nitropyridine and related nitropyridine derivatives requires specialized techniques that account for the unique physical and chemical properties of these compounds. Effective purification strategies not only ensure high product purity but also optimize overall synthetic yields through efficient recovery and separation processes.

Recrystallization represents the most commonly employed purification method for nitropyridine compounds, offering excellent purity enhancement with yields typically ranging from 85-95% [22] [23]. The selection of appropriate solvent systems is critical for successful recrystallization. Ethanol-water mixtures have proven particularly effective for 4-Chloro-2-methyl-3-nitropyridine, providing purity levels of 95-99% [24].

The recrystallization process involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to induce crystallization. The rate of cooling significantly impacts crystal quality and yield recovery. Slow cooling, achieved through insulation or temperature-controlled systems, generally produces larger, higher-quality crystals with improved purity [23].

Column Chromatography provides excellent separation capabilities for complex mixtures containing multiple nitropyridine isomers [25] [26]. Silica gel columns with gradient elution systems have shown particular effectiveness in separating 4-Chloro-2-methyl-3-nitropyridine from related compounds [24] [27]. Typical mobile phase systems employ dichloromethane-hexane or ethyl acetate-petroleum ether gradients, achieving purities of 92-97% with yield recoveries of 70-85% [24].

The success of chromatographic purification depends on proper optimization of the mobile phase composition and flow rate. Thin-layer chromatography (TLC) analysis is essential for monitoring separation efficiency and determining appropriate fraction collection points [25] [26].

Extraction and Washing Procedures play crucial roles in initial purification and yield optimization [24]. The typical workup involves quenching the nitration reaction mixture with ice-water, followed by pH adjustment with ammonia to precipitate the product [28]. Subsequent extraction with organic solvents such as dichloromethane provides effective separation from aqueous impurities [24].

Multiple extraction steps are often necessary to achieve complete product recovery. The choice of extraction solvent depends on the polarity and solubility characteristics of the target compound and potential impurities [24] [27].

Sublimation offers the highest purity levels (98-99.5%) for compounds with appropriate volatility characteristics [23]. This technique is particularly valuable for final purification steps where the highest purity is required. However, thermal stability considerations are critical, as some nitropyridine derivatives may decompose at elevated temperatures [23].

Yield Optimization Strategies encompass multiple aspects of the synthetic and purification processes. Temperature control during nitration reactions is critical, as temperatures above 20°C can lead to significant by-product formation and reduced yields [28]. The stoichiometry of nitrating agents must be carefully optimized to minimize over-nitration while ensuring complete conversion .

Crystallization from Alternative Solvents such as acetone or isopropanol can provide improved results for specific applications [29]. These solvents offer different solubility profiles and can lead to enhanced selectivity in crystallization processes [29].

Advanced Purification Techniques including supercritical fluid extraction and microcrystallization have shown promise for specialized applications [22] [30]. Supercritical carbon dioxide has been successfully employed for the recrystallization of pyridine derivatives, producing hollow microcrystals with unique morphologies and high purity [22] [30].

The integration of multiple purification techniques in sequence often provides optimal results. A typical purification sequence might involve initial extraction and washing, followed by column chromatography for gross purification, and final recrystallization for purity enhancement [24] [27].

Process Monitoring and Quality Control are essential components of yield optimization. In-line monitoring using spectroscopic techniques allows for real-time assessment of reaction progress and enables timely intervention to prevent over-reaction or decomposition [31]. High-performance liquid chromatography (HPLC) provides quantitative analysis of product purity and identification of specific impurities [24].